β-Methylphenethylamine-d4
Description
Properties
Molecular Formula |
C₉H₄D₉N |
|---|---|
Molecular Weight |
144.26 |
Synonyms |
(RS)-2-Phenylpropylamine-d4; (±)-2-Phenylpropylamine-d4; (±)-β-Methylphenethylamine-d4; 2-Phenyl-1-propanamine-d4; 2-Phenyl-1-propylamine-d4; 2-Phenylpropanamine-d4; 2-Phenylpropylamine-d4; NSC 272273-d4; β-Methylbenzeneethanamine-d4; β-Methylphenyle |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Incorporation in β Methylphenethylamine
Strategies for Selective Deuteration at Specific Carbon Positions (e.g., α, β)
The selective incorporation of deuterium (B1214612) at the α and β positions relative to the nitrogen atom in β-methylphenethylamine is a key synthetic challenge. Control over the position of deuteration is crucial for understanding structure-activity relationships and for optimizing pharmacokinetic profiles.
Catalytic hydrogenation represents a versatile strategy for the introduction of deuterium. A notable method involves the use of the Shvo catalyst, a ruthenium-based complex, which has demonstrated excellent chemoselectivity for the α- and β-protons of tertiary amines. acs.orgnih.gov This "borrowing hydrogen" methodology facilitates a hydrogen-deuterium exchange process with a high degree of deuterium incorporation and functional group tolerance. acs.orgnih.gov The mechanism involves the generation of a reactive iminium cation or enamine intermediate, followed by rehydrogenation with a deuterium source. acs.org Various deuterated solvents, such as O-deuterated alcohols, can serve as effective deuterium sources in this catalytic system. acs.org
Table 1: Catalytic Systems for Amine Deuteration
| Catalyst | Deuterium Source | Selectivity | Reference |
|---|---|---|---|
| Shvo Catalyst (Ruthenium-based) | O-deuterated alcohols, Acetone-d6 | α,β-positions | acs.orgnih.gov |
Recent advancements have led to the development of metal-free approaches for the selective deuteration of amines, addressing the need for methods that avoid residual metal contamination. nih.govrsc.org One such strategy employs the treatment of readily available ynamides with a mixture of triflic acid and a deuterated silane, such as triethylsilane-d1. nih.gov This method allows for the divergent synthesis of amines selectively deuterated at their α and/or β positions with high levels of deuterium incorporation. nih.govrsc.org By choosing the appropriate deuterated reagent, it is possible to achieve selective deuteration at the α-position, β-position, or both. nih.gov This user-friendly process proceeds through a domino keteniminium/iminium activation sequence and demonstrates broad substrate scope and functional group tolerance. nih.gov Another metal-free approach involves an electrochemical process for the reductive deuteration of C=N bonds using D₂O as the deuterium source, offering an environmentally friendly and efficient synthesis of α-deuterated amines. acs.org
Table 2: Metal-Free Deuteration of Amines
| Reagents | Position of Deuteration | Key Features | Reference |
|---|---|---|---|
| Ynamides, Triflic Acid, Deuterated Triethylsilane | α, β, or both | Divergent, high deuterium incorporation | nih.govrsc.org |
Purity Assessment and Isotopic Enrichment Verification in Synthetic β-Methylphenethylamine-d4
The determination of purity and the verification of isotopic enrichment are critical steps in the characterization of synthesized this compound. A combination of analytical techniques is typically employed to ensure the structural integrity and the precise level of deuterium incorporation.
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. rsc.org HR-MS allows for the determination of the isotopic distribution and the calculation of the percentage of isotopic enrichment by comparing the intensities of the isotopic ions. rsc.org NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the position of the deuterium labels and can be used to confirm the structural integrity of the molecule. rsc.org This combined strategy enables a comprehensive evaluation of both the chemical purity and the isotopic labeling of the synthesized compound. rsc.org
Stereoselective Synthesis of Chiral Deuterated β-Methylphenethylamine Analogs for Research
The synthesis of chiral deuterated analogs of β-methylphenethylamine is of significant interest for studying stereoselective metabolic pathways and receptor interactions. Asymmetric catalytic methods are increasingly being developed to achieve high enantioselectivity in deuteration reactions. rsc.org
Strategies for the asymmetric synthesis of chiral deuterated compounds include one-step reductive deuteration, H/D exchange followed by asymmetric allylation, and asymmetric cycloaddition reactions. rsc.org Biocatalytic approaches, utilizing enzymes such as α-oxo-amine synthases, have also emerged as a powerful method for the site- and stereoselective production of α-deuterated amino acids and their derivatives using D₂O as the deuterium source. nih.gov These chemoenzymatic strategies offer an operationally simple and effective route to chiral deuterated building blocks that can be further elaborated to synthesize chiral deuterated β-methylphenethylamine analogs. nih.gov The stereoselective Michael addition of lithium amides to chiral α,β-unsaturated esters also presents a viable pathway for the synthesis of chiral β-amino acids, which can serve as precursors to the target molecules. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetaminophen |
| Diclofenac |
| Acebutolol |
| Tryptamine |
| Amphetamine |
| Dopamine (B1211576) |
| Metoclopramide |
Sophisticated Analytical Characterization of β Methylphenethylamine D4 for Research Applications
Chromatographic Separation Techniques for Deuterated β-Methylphenethylamine and its Analogs
Effective chromatographic separation is the foundational step in the analysis of β-Methylphenethylamine-d4 and its analogs. The primary challenge lies in resolving these compounds from structurally similar molecules, particularly positional isomers like amphetamine, which can produce similar mass spectrometric fragmentation patterns. nih.gov Achieving baseline separation is crucial for unambiguous identification and accurate quantification.
Ultra-Performance Liquid Chromatography (UPLC) is a preferred technique for the analysis of phenethylamines due to its high resolution, speed, and efficiency. The development of a robust UPLC method involves a systematic evaluation of several key parameters to achieve optimal separation. waters.com
A common approach involves using reversed-phase chromatography. For instance, a successful separation of β-Methylphenethylamine from amphetamine has been achieved using a Waters Acquity UPLC system with an HSS T3 column (100 mm × 2.1 mm, 1.7 μm). nih.gov Method development typically explores various mobile phase compositions, such as water and methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. waters.comnih.gov An isocratic elution, where the mobile phase composition remains constant, can be effective. One validated method utilized a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol, maintaining a 10% organic phase for 7.5 minutes to ensure the resolution of isomers. nih.gov
Below is a table summarizing typical parameters for a UPLC method:
Table 1: Example of UPLC Method Parameters for β-Methylphenethylamine Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| System | Waters Acquity UPLC | Provides high-pressure capability for sub-2 µm particles. |
| Column | ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.7 µm) | C18-based chemistry offering balanced retention for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acidifier improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for elution. |
| Flow Rate | 300 µL/min | Optimized for the column dimensions to ensure efficiency. |
| Column Temp. | 45 °C | Controls retention time and viscosity. |
| Gradient | Isocratic at 10% B for 7.5 min, then increase to 100% B | The initial isocratic hold is critical for separating isomers. nih.gov |
| Injection Vol. | 10 µL | Standard volume for analytical sensitivity. |
Mass Spectrometry (MS) Based Detection and Quantification of Deuterated β-Methylphenethylamine
Mass spectrometry is invariably coupled with chromatography for the analysis of this compound, providing the necessary selectivity and sensitivity for detection and quantification.
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low levels of compounds in complex matrices like urine or blood. nih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, which involves two stages of mass filtering. First, the precursor ion (the protonated molecule of β-Methylphenethylamine, [M+H]⁺) is selected. This ion is then fragmented through collision-induced dissociation, and specific, characteristic product ions are monitored. nih.gov
This process provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ions. The signal-to-noise ratio is significantly enhanced, allowing for very low limits of detection. For β-Methylphenethylamine, the fragmentation pattern is similar to its isomer amphetamine, which again underscores the critical need for good chromatographic separation prior to MS/MS detection. nih.gov
Table 2: Conceptual MRM Transitions for Phenethylamine (B48288) Analogs
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Use |
|---|---|---|---|---|
| β-Methylphenethylamine | 136.1 | 119.1 | 91.1 | Quantifier / Qualifier |
| This compound | 140.1 | 123.1 | 91.1 | Internal Standard |
Note: Specific m/z values can vary slightly based on instrumentation and conditions. This table illustrates the principle of mass shift for the deuterated analog.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers, offers an alternative and complementary approach. nih.gov Instead of monitoring specific fragment transitions, HRMS measures the mass of ions with very high accuracy (typically to within 5 parts-per-million). truthinadvertising.org
This high mass accuracy allows for the determination of the elemental formula of an ion. For β-Methylphenethylamine (C₉H₁₃N), HRMS can confirm its presence by matching the measured accurate mass to the theoretical calculated mass. nih.govresearchgate.net This capability is extremely powerful for confirming the identity of the compound and distinguishing it from other substances that might have the same nominal mass but a different elemental composition.
The primary application of this compound is as an internal standard for the quantification of β-Methylphenethylamine. researchgate.net An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. researchgate.net
Deuterated standards like this compound are considered the "gold standard" because their chemical and physical properties are nearly identical to their non-deuterated counterparts. They co-elute during chromatography and experience similar extraction efficiencies and matrix effects (ion suppression or enhancement in the MS source). researchgate.net However, due to the presence of four deuterium (B1214612) atoms, this compound has a mass that is 4 Daltons higher than the analyte. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously but independently.
By adding a known amount of this compound to every sample at the beginning of the workflow, any sample-to-sample variation in extraction recovery or instrument response can be corrected. The concentration of the analyte is determined by calculating the ratio of the analyte's MS response to the internal standard's MS response. This ratiometric approach significantly improves the accuracy, precision, and robustness of the quantitative method. truthinadvertising.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. In the context of isotopically labeled compounds such as this compound, NMR is particularly powerful for not only confirming the molecular scaffold but also for precisely identifying the sites and extent of deuterium incorporation. wikipedia.org
Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and chemical environment of deuterium atoms within a molecule. magritek.com Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1, which results in broader signals. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the correlation of deuterium signals to their corresponding positions in the non-deuterated analogue. magritek.com
For this compound, the acquisition of a ²H NMR spectrum would be expected to show signals corresponding to the positions of the deuterium atoms. Concurrently, the ¹H NMR spectrum would exhibit a corresponding disappearance of signals from the protons that have been replaced by deuterium. This combined analysis provides definitive evidence of successful deuteration at specific molecular sites.
While a specific ²H NMR spectrum for this compound is not publicly available, a detailed analysis of its non-deuterated counterpart's ¹H and ¹³C NMR spectra allows for a predictive understanding of where deuterium labeling is likely to occur and how it would be verified. The synthesis of deuterated amines, including phenethylamines, with high precision at specific positions has been demonstrated, underscoring the importance of NMR for verification. rsc.org
Below is a data table illustrating the expected ¹H NMR chemical shifts for β-Methylphenethylamine and the anticipated changes in a hypothetical this compound spectrum where the deuterium atoms are located on the phenyl ring.
| Proton/Carbon | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Expected Observation in ¹H NMR of this compound (aromatic deuteration) |
| H-2', H-6' | 7.28-7.35 (m) | 129.4 | Signal intensity significantly reduced or absent |
| H-3', H-5' | 7.28-7.35 (m) | 128.6 | Signal intensity significantly reduced or absent |
| H-4' | 7.18-7.25 (m) | 126.5 | Signal intensity significantly reduced or absent |
| H-α | 2.95 (m) | 45.8 | Unchanged |
| H-β | 2.75 (dd) | 40.2 | Unchanged |
| CH₃ | 1.20 (d) | 22.1 | Unchanged |
| NH₂ | 1.10 (s) | - | Unchanged |
Note: The chemical shifts are estimated based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
The successful synthesis and characterization of various deuterated phenethylamine derivatives for use as internal standards in forensic and metabolic studies further highlight the critical role of NMR in confirming the precise location of isotopic labels. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Origin Differentiation in Research Samples
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes in a sample. researchgate.net This method is particularly valuable in determining the synthetic origin of a chemical compound, as the isotopic signatures of the starting materials and the kinetic isotope effects of the synthetic route leave a distinct "fingerprint" on the final product. nih.govnih.gov For research-grade this compound, IRMS can be employed to verify the consistency of a synthetic batch or to differentiate between samples produced via different synthetic pathways.
The isotopic composition of elements such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H) are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. jpionline.org Synthetic routes leading to amphetamine and related compounds, which are structurally similar to β-Methylphenethylamine, have been shown to exhibit characteristic isotopic ratios depending on the precursors used. nih.govresearchgate.net For instance, the δ²H value of industrial benzaldehyde (B42025), a potential precursor, can be significantly positive, a characteristic that may be passed on to the final product. nih.govsemanticscholar.org
Research has demonstrated that the δ¹³C and δ²H values in amphetamine can be directly correlated to the isotopic composition of the precursors, such as benzaldehyde and nitroethane. nih.govresearchgate.net Similarly, the δ¹⁵N values can provide insights into the nitrogen source used in the synthesis. mdma.ch This principle can be extended to this compound, where the isotopic ratios of its precursors will dictate the final isotopic signature of the molecule, exclusive of the deuterium-enriched positions.
The following data table provides a hypothetical illustration of how IRMS data could be used to differentiate between β-Methylphenethylamine samples synthesized from different precursors. The values are based on published data for structurally related compounds like amphetamine and methamphetamine. acs.orgresearchgate.net
| Synthetic Route/Precursor | δ¹³C (‰ vs VPDB) | δ²H (‰ vs VSMOW) | Inferred Origin |
| Benzaldehyde (from toluene (B28343) oxidation) + Nitropropane | -27.5 | +350 | Synthetic route utilizing industrial benzaldehyde with a characteristic high δ²H value. |
| Phenylacetone (P2P) + Reductive Amination | -30.2 | -150 | Common clandestine synthesis route with a distinct isotopic profile. |
| Natural Precursor (e.g., from a plant source) | -32.8 | -180 | Reflects the isotopic composition of a biological starting material. |
Note: The values presented are illustrative and based on data for analogous compounds. Actual values for β-Methylphenethylamine would require experimental determination.
The ability of IRMS to distinguish between synthetic origins is a powerful tool in forensic science and is equally valuable in a research context to ensure the traceability and consistency of chemical entities like this compound. jpionline.orgnih.gov By establishing a baseline isotopic signature for a given synthetic batch, any deviation in subsequent batches can be readily detected, ensuring the quality and reproducibility of research materials.
Mechanistic Biochemical and Metabolic Investigations of Deuterated β Methylphenethylamine
Elucidation of Enzymatic Catabolism Pathways (e.g., Monoamine Oxidase, Aldehyde Dehydrogenase)
The primary enzymatic pathway for the catabolism of β-Methylphenethylamine (β-Me-PEA), like other endogenous trace amines, involves oxidative deamination by monoamine oxidases (MAOs), followed by further oxidation by aldehyde dehydrogenase (ALDH). nih.govnih.gov MAOs are mitochondrial-bound enzymes that convert monoamines into their corresponding aldehydes. nih.gov Specifically, MAO-B is recognized as the principal isoenzyme responsible for the degradation of phenylethylamine (PEA), the parent compound of β-Me-PEA. nih.govoup.comnih.gov This initial oxidation produces phenylacetaldehyde, ammonia, and hydrogen peroxide. nih.gov Subsequently, the aldehyde dehydrogenase enzyme family further metabolizes the resulting aldehyde to its corresponding carboxylic acid, phenylacetic acid. nih.govresearchgate.net
The β-methyl group in β-Methylphenethylamine influences its interaction with MAO enzymes, often making it a more selective substrate or inhibitor for MAO-B. This enzymatic process is crucial as it rapidly terminates the physiological activity of the amine.
Impact of Deuterium (B1214612) Substitution on Enzyme Kinetics and Substrate Affinity in In Vitro Systems
The substitution of hydrogen with deuterium at or near a site of metabolic action can significantly alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in the reaction, as is the case in the MAO-catalyzed oxidation of phenethylamines. nih.gov The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a C-H bond. researchgate.net
For β-Methylphenethylamine-d4, where deuterium atoms replace hydrogens on the ethylamine (B1201723) side chain, a significant reduction in the rate of metabolism by MAO is observed. In vitro studies with the closely related compound phenylethylamine have demonstrated that deuterium substitution at the α-carbon (the carbon attached to the amine group) results in a considerable decrease in the rate of deamination. This is because the cleavage of the C-H bond at this position is a key step in the enzymatic oxidation. nih.gov
This slowing of the metabolic rate is quantifiable as the KIE, which is the ratio of the reaction rates for the non-deuterated (kH) and deuterated (kD) compounds. Studies on analogous compounds have shown KIE values of approximately 2 to 4 for MAO-mediated metabolism, indicating a 2- to 4-fold decrease in the rate of metabolism for the deuterated version. nih.govrsc.org For instance, the in vitro intrinsic clearance (CLint) of deuterated enzalutamide (B1683756) in rat and human liver microsomes was found to be 49.7% and 72.9% lower, respectively, than its non-deuterated counterpart, corresponding to a KIE of about 2. nih.gov
Table 1: Illustrative Kinetic Isotope Effect (KIE) on Intrinsic Clearance of a Deuterated Compound in Liver Microsomes Data adapted from a study on deuterated enzalutamide, demonstrating the principle of KIE. nih.gov
| Microsome Source | CLint (Non-deuterated) (μL/min/mg) | CLint (Deuterated) (μL/min/mg) | KIE (kH/kD) |
|---|---|---|---|
| Rat Liver Microsomes | 25.4 ± 1.8 | 12.8 ± 1.1 | ~2.0 |
| Human Liver Microsomes | 11.8 ± 0.9 | 3.2 ± 0.3 | ~3.7 |
This reduced affinity for catabolic enzymes like MAO means that this compound persists in its active form for a longer duration compared to the non-deuterated molecule.
Identification of Deuterated Metabolites and Their Analytical Characterization
The metabolic profile of this compound is expected to be qualitatively similar to that of the non-deuterated compound, but the rate of metabolite formation is significantly reduced due to the kinetic isotope effect. The primary metabolites result from the enzymatic pathway involving MAO and ALDH.
Studies on non-deuterated β-methylphenethylamine have shown that it can be excreted from the body both as the unchanged parent drug and as phase II conjugates, such as glucuronides. nih.govnih.gov The formation of these conjugates represents a detoxification pathway that increases the water solubility of the compound, facilitating its renal excretion. nih.gov
Therefore, the expected deuterated metabolites of this compound would include:
Unchanged this compound : A significant portion may be excreted without metabolism.
Deuterated Phenylacetic Acid : The product of the MAO and ALDH pathway, retaining the deuterium label if it is not on an exchangeable site.
Deuterated Glucuronide Conjugates : Phase II metabolites formed by the conjugation of the parent deuterated molecule with glucuronic acid.
The analytical characterization and quantification of these deuterated metabolites are typically performed using advanced hyphenated chromatographic and mass spectrometric techniques. Methods such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are employed for their high sensitivity and specificity, allowing for the separation and identification of the parent compound and its metabolites in biological matrices like blood and urine. nih.gov In these methods, the known mass shift due to deuterium incorporation is used to selectively identify and quantify the deuterated species.
Comparative Metabolic Fate of Deuterated vs. Non-Deuterated β-Methylphenethylamine in Preclinical Animal Models
Preclinical animal models, primarily rodents, are essential for comparing the metabolic fate and pharmacokinetics of deuterated versus non-deuterated compounds. These studies reveal how the reduced rate of metabolism observed in vitro translates to in vivo effects on drug exposure and persistence in the body. The primary outcome of deuteration is an increased systemic exposure and a longer half-life of the parent compound. nih.gov
Analysis of Tissue Distribution and Excretion Profiles in Animal Studies
In animal studies, comparing equimolar doses of deuterated and non-deuterated phenethylamines demonstrates a significant enrichment of the deuterated compound in various tissues over time. Following administration to rats, β-phenylethylamine is typically distributed to several tissues, including the brain, liver, and kidneys, but is cleared very rapidly. nih.gov
When a deuterated analog is used, its clearance is substantially slower. This leads to significantly higher concentrations and a longer residence time in key tissues. For example, studies have shown that after administering a mixture of deuterated and non-deuterated phenylethylamine to rats, the ratio of the deuterated to the non-deuterated form is markedly elevated in the brain and plasma. nih.gov This demonstrates that the protection from MAO-catalyzed degradation conferred by deuterium substitution leads to a pronounced increase in the bioavailability and persistence of the compound in the central nervous system and other organs. nih.gov
Table 2: Example Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug in Rats Data adapted from a study on deuterated enzalutamide, illustrating the typical in vivo effects of deuteration. nih.gov
| Parameter | Non-Deuterated Compound | Deuterated Compound | Percent Change |
|---|---|---|---|
| Cmax (ng/mL) | 2,258 ± 193 | 3,055 ± 229 | +35% |
| AUC0–t (h·ng/mL) | 51,483 ± 2,904 | 104,401 ± 6,393 | +102% |
| Elimination Half-life (t½) (hours) | 11.9 ± 2.4 | 18.4 ± 2.2 | +55% |
Excretion profiles are also altered. With the metabolic pathway slowed, a larger fraction of the administered dose of this compound is likely to be excreted as the unchanged parent compound in the urine, relative to its non-deuterated counterpart. nih.gov
Pharmacokinetic Modeling Approaches (e.g., PBPK modeling) for Deuterated Compounds in Preclinical Contexts
Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. nih.govmdpi.com These models integrate physicochemical properties of the drug with physiological and anatomical data of the species being studied. mdpi.com
For deuterated compounds like this compound, PBPK models can be particularly useful for predicting human pharmacokinetics based on preclinical data. By incorporating the in vitro enzymatic kinetic data (i.e., the reduced rate of metabolism due to the KIE), a PBPK model can simulate how this change will affect the drug's concentration-time profiles in plasma and various tissues. nih.gov
The development of a PBPK model for this compound would involve:
Building a base model for the non-deuterated compound using its known physicochemical and pharmacokinetic parameters.
Modifying the metabolic clearance parameters in the model to account for the measured kinetic isotope effect.
Simulating the pharmacokinetic profiles of the deuterated compound to predict outcomes such as peak plasma concentration (Cmax), total exposure (AUC), and tissue-specific concentrations. researchgate.net
This approach allows researchers to quantitatively forecast the impact of deuteration on the drug's behavior in vivo and can help in designing clinical studies. nih.govnih.gov
Biosynthetic Pathways of Endogenous Phenethylamines and Influence of Deuteration in Cellular Models
Endogenous phenylethylamine is synthesized in the brain and other tissues from the essential amino acid L-phenylalanine. oup.comnih.govebm-journal.org The primary biosynthetic step is the decarboxylation of L-phenylalanine, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). oup.comnih.gov This single-step conversion is a key source of endogenous phenethylamine (B48288), which acts as a neuromodulator in the central nervous system. oup.comneu.edu.tr
The influence of deuteration on these biosynthetic pathways is an area of theoretical interest. Isotopic labeling with deuterium, often by supplying deuterated precursors like D2O (heavy water) in cellular models, is a technique used to trace the synthesis of biomolecules. nih.govnih.govresearchgate.net Deuterium from D2O can be incorporated into non-essential amino acids during their biosynthesis and subsequently into proteins or other derived molecules. nih.gov
If a rate-limiting step in the biosynthesis of phenethylamine involved the cleavage of a C-H bond, then substituting the precursor L-phenylalanine with a deuterated version could theoretically slow down the rate of endogenous synthesis due to the kinetic isotope effect. However, the decarboxylation reaction catalyzed by AADC does not typically involve the cleavage of a stable C-H bond as its rate-determining step. Therefore, providing deuterated L-phenylalanine to cellular models would likely result in the production of deuterated phenethylamine without significantly altering the rate of its synthesis. This makes deuterated precursors valuable tools for metabolic flux analysis and for studying the life cycle of endogenous amines without perturbing their natural production rates. nih.govnih.gov
Pharmacological Characterization and Receptor Level Interactions of β Methylphenethylamine Analogs in Preclinical Studies
Ligand Binding and Functional Assays with Transporter Proteins (e.g., DAT, NET, SERT)
The primary mechanism of action for many phenethylamines involves interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. In vitro studies using rat brain synaptosomes have been conducted to determine the activity of BMPEA at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Functional assays reveal that BMPEA acts as a substrate-type releasing agent at both DAT and NET, meaning it is transported into the neuron and triggers the reverse transport (efflux) of neurotransmitters. nih.gov In these assays, BMPEA was shown to be a full agonist at both DAT and NET, eliciting a maximal response comparable to the endogenous substrates. researchgate.net However, it displayed no significant activity as a releaser at the serotonin transporter (SERT). nih.gov Its potency as a releasing agent is notably lower than its isomer, amphetamine. nih.govresearchgate.net
Quantitative analysis in rat brain synaptosomes demonstrates that BMPEA is substantially more potent at inducing norepinephrine release than dopamine release. nih.gov The half-maximal effective concentration (EC₅₀) for release at NET was found to be 246 nM, while the EC₅₀ for release at DAT was 2564 nM, indicating an approximate tenfold selectivity for NET over DAT. nih.gov This profile suggests that the primary neurochemical effect of BMPEA is the release of norepinephrine. nih.govresearchgate.net
Table 1: Monoamine Releasing Potency (EC₅₀) of β-Methylphenethylamine (BMPEA) in Rat Brain Synaptosomes
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |
|---|---|---|---|
| β-Methylphenethylamine (BMPEA) | 2564 | 246 | >10,000 |
Receptorome Screening and Characterization of G Protein-Coupled Receptor (GPCR) Interactions
To investigate its broader pharmacological profile beyond transporters, BMPEA has been screened against a panel of G protein-coupled receptors (GPCRs). This screening helps to identify potential off-target effects or secondary mechanisms of action.
In a comprehensive GPCR screening assay, BMPEA generally showed low affinity for a wide range of receptors when tested at a concentration of 10 µM. nih.gov However, it did display notable binding affinity for certain monoaminergic receptors. Specifically, it showed affinity for α2-adrenergic receptor subtypes (α2A, α2B, α2C) with Ki values ranging from 288 nM to 1739 nM. nih.gov It also demonstrated mid-nanomolar affinity for the serotonin 5-HT1A receptor, with a Ki value of 375 nM. nih.gov Its affinity for other tested dopamine and serotonin receptor subtypes was minimal. nih.gov
Table 2: Binding Affinities (Ki) of β-Methylphenethylamine (BMPEA) at Select GPCRs
| Receptor Target | Ki (nM) |
|---|---|
| α2A Adrenergic | 288 |
| α2B Adrenergic | 1739 |
| α2C Adrenergic | 567 |
| 5-HT1A | 375 |
Table 3: Functional Activity of β-Methylphenethylamine (BMPEA) at Human TAAR1
| Compound | TAAR1 EC₅₀ (µM) | TAAR1 Eₘₐₓ (% of Phenethylamine) |
|---|---|---|
| β-Methylphenethylamine (BMPEA) | 2.1 | 77% |
As part of broader receptor screening, the interaction of BMPEA with sigma receptors was also assessed. The results indicated that BMPEA possesses a low affinity for the sigma-1 (σ1) receptor, with a Ki value of 2788 nM. nih.gov The affinity for the sigma-2 (σ2) receptor was found to be even weaker, with a Ki value greater than 10,000 nM. nih.gov These findings suggest that direct interaction with sigma receptors is unlikely to be a primary component of BMPEA's pharmacological profile at typical concentrations. nih.gov
Structure-Activity Relationship (SAR) Studies Incorporating Deuterated Analogs
The exploration of deuterated analogs in structure-activity relationship (SAR) studies offers a nuanced approach to understanding and optimizing the pharmacological profiles of bioactive compounds. By selectively replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can subtly modify a molecule's metabolic stability and pharmacokinetic properties without significantly altering its core structure and intrinsic affinity for its biological targets. This strategy, known as the "deuterium effect" or "kinetic isotope effect," is particularly relevant for compounds like β-methylphenethylamine, which are subject to enzymatic degradation. While direct experimental data on β-Methylphenethylamine-d4 is not extensively available in peer-reviewed literature, the principles of isotope effects and the known pharmacology of its non-deuterated counterpart provide a framework for discussing its potential pharmacological characteristics.
Influence of Deuterium on Binding Affinities and Functional Potencies
However, the functional potency of a compound, particularly in in vivo settings, can be significantly influenced by deuteration. The primary mechanism for this is the kinetic isotope effect, where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond. For β-methylphenethylamine, a primary route of metabolism involves enzymatic oxidation of the carbon atom adjacent to the amine group. By placing deuterium atoms at this position (as in this compound), the rate of this metabolic breakdown would likely be reduced.
This metabolic stabilization can lead to several observable effects on functional potency:
Increased Bioavailability and Half-Life: A slower rate of metabolism would result in higher plasma and tissue concentrations of the active compound for a longer duration.
Enhanced In Vivo Potency: The sustained higher concentrations of the parent compound can lead to a more pronounced and prolonged pharmacological effect.
While specific binding and functional potency data for this compound are not publicly available, the following table summarizes the known receptor interactions of the non-deuterated parent compound, β-Methylphenethylamine. It is hypothesized that the binding affinities (Ki) of the d4 analog would be similar.
| Receptor/Transporter | Interaction Type | Reported Affinity (Ki) for β-Methylphenethylamine |
|---|---|---|
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Potent agonist activity reported. wikipedia.org |
| Norepinephrine Transporter (NET) | Substrate/Releaser | Acts as a substrate, leading to norepinephrine release. nih.gov |
| Dopamine Transporter (DAT) | Substrate/Releaser | Acts as a substrate, but with lower potency compared to amphetamine. nih.gov |
Applications of β Methylphenethylamine D4 in Biomedical and Forensic Research
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In quantitative bioanalysis, which involves measuring the concentration of drugs and their metabolites in biological fluids, an internal standard (IS) is crucial for accuracy and precision. nih.govscispace.com An ideal internal standard behaves identically to the analyte of interest (the substance being measured) during sample preparation and analysis. scispace.com Stable isotope-labeled (SIL) internal standards, such as β-Methylphenethylamine-d4, are considered the gold standard in quantitative mass spectrometry-based assays. scispace.comresearchgate.net Because its physical and chemical properties are nearly identical to the non-labeled β-Methylphenethylamine, it co-elutes during chromatography and experiences the same effects during sample extraction and ionization, allowing it to accurately correct for procedural variations. researchgate.net
Bioanalytical method validation is a process used to ensure that an analytical method for the quantification of a substance in a given biological matrix is reliable and reproducible for the intended application. nih.govresearchgate.net Regulatory bodies require that these methods demonstrate acceptable performance in terms of selectivity, accuracy, precision, linearity, and stability. gmp-compliance.orgfda.gov
The use of this compound is instrumental in achieving this robust validation, especially in complex biological matrices like urine, blood, or plasma. nih.gov These matrices contain numerous endogenous compounds that can interfere with the analysis. medipharmsai.comeijppr.com By adding a known quantity of β-MPEA-d4 to every sample, including calibration standards and quality controls, analysts can construct a calibration curve based on the ratio of the analyte's response to the internal standard's response. gmp-compliance.org This ratiometric approach ensures that any loss of analyte during sample preparation or fluctuations in instrument response are compensated for, leading to high accuracy and precision. scispace.com
Table 1: Key Parameters in Bioanalytical Method Validation This table illustrates typical validation parameters that are assessed using a stable isotope-labeled internal standard like this compound.
| Validation Parameter | Description | Role of this compound |
|---|---|---|
| Accuracy | The closeness of the determined value to the nominal or known true value. | Corrects for systematic errors in sample preparation and analysis, ensuring the measured concentration is accurate. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Minimizes the impact of random variations in extraction efficiency and instrument response, leading to low variability (RSD %). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Helps confirm that the signal being measured is from the analyte and not an interfering component, as the IS has a distinct mass. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Ensures the response ratio (analyte/IS) is linear across the range of expected sample concentrations. |
| Recovery | The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Since the IS and analyte have similar recovery, the ratio remains constant even if recovery is incomplete or variable. |
Correction for Matrix Effects and Retention Time Instabilities in Chromatographic Methods
One of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect," where co-eluting compounds from the biological sample either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. medipharmsai.comeijppr.comnih.gov Additionally, complex matrices can cause slight shifts in the retention time of an analyte, which is the time it takes to pass through the chromatographic column. nih.gov
This compound is highly effective at correcting for these issues. researchgate.net Since it has virtually the same chromatographic behavior and ionization efficiency as the non-deuterated analyte, it experiences the same degree of ion suppression or enhancement and the same retention time shifts. researchgate.netnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, these matrix-induced variations are effectively nullified. chromatographyonline.com For example, in a study developing a method to detect β-Methylphenethylamine in urine samples, retention times were noted to be unstable due to strong matrix influence; an internal standard was used to correct for this instability. nih.gov
Application as a Metabolic Tracer for Investigating Biochemical Pathways
Deuterium-labeled compounds like this compound can be used as metabolic tracers to study how a substance is processed and transformed within a living organism. When the labeled compound is administered, its metabolic products will retain the deuterium (B1214612) atoms, allowing them to be distinguished from endogenous compounds by mass spectrometry.
The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in a rate-determining step is replaced by a deuterium atom. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break. icm.edu.pl
By comparing the metabolic rate of β-Methylphenethylamine with that of this compound, researchers can determine if the cleavage of a C-H bond at one of the deuterated positions is a rate-limiting step in its metabolism. nih.gov A significant KIE (calculated as the ratio of the reaction rate of the light isotopologue to the heavy one, kH/kD) provides valuable insight into the mechanisms of the enzymes responsible for its biotransformation, such as those in the cytochrome P450 family. nih.govnih.gov
Table 2: Illustrative Data for a Hypothetical Kinetic Isotope Effect Study This table demonstrates how KIE is determined by comparing reaction rates.
| Compound | Initial Concentration (μM) | Rate of Metabolism (μM/min) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| β-Methylphenethylamine | 10 | 2.5 | \multirow{2}{*}{2.08} |
Tracing Metabolic Transformations in In Vivo Preclinical Models
In preclinical studies using animal models, this compound can be administered to trace its metabolic fate. nih.gov After administration, biological samples such as urine and blood can be collected over time and analyzed by LC-MS/MS. The mass spectrometer can be programmed to specifically look for the molecular masses of potential metabolites that still contain the deuterium label. This allows for the unambiguous identification of metabolic products derived from the administered compound. nih.gov Studies on the closely related amphetamine suggest that metabolic pathways can include aromatic hydroxylation and conjugation (e.g., with glucuronic acid). nih.gov Using a d4-labeled tracer would allow researchers to confirm if β-Methylphenethylamine undergoes similar transformations in vivo. nih.govnih.gov
Forensic and Anti-Doping Analytical Method Development
In forensic toxicology and anti-doping analysis, the definitive identification and accurate quantification of prohibited substances are paramount. dshs-koeln.deresearchgate.net β-Methylphenethylamine is classified as a doping agent by the World Anti-Doping Agency (WADA) due to its structural similarity to amphetamine. nih.govnih.gov Analytical methods used in these fields must be highly reliable and capable of withstanding rigorous legal and scientific scrutiny.
Developing analytical methods for substances like β-Methylphenethylamine requires an internal standard to ensure accuracy. nih.gov this compound serves this purpose perfectly. Its use is critical for developing and validating sensitive and specific detection methods, such as those using UPLC/MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry). nih.govnih.gov In one study, a method was developed to distinguish β-Methylphenethylamine from amphetamine in anti-doping samples, which is crucial as the two can be confused if chromatographic separation is insufficient. nih.gov The use of a stable isotope-labeled internal standard in such a method is essential for reporting a positive finding, as it ensures the quantification is accurate and defensible. nih.govnih.gov
Table 3: Reported Concentrations of β-Methylphenethylamine in Anti-Doping Samples Data from a study on the detection of β-Methylphenethylamine (BMPEA) in athlete urine samples. The use of a deuterated internal standard would be critical for the precise quantification required in such analyses.
| Sample ID | Estimated Concentration (ng/mL) |
|---|---|
| 1 | 1.44 |
| 2 | 1.53 |
| 3 | 1.25 |
| 4 | 5.61 |
Source: Adapted from Chłobiński et al., Analytical and Bioanalytical Chemistry, 2014. nih.gov
The development of such methods is an ongoing necessity as new substances are continually introduced, requiring forensic and anti-doping laboratories to adapt and validate new procedures to ensure the integrity of sports and forensic justice. liu.edu
Methodologies for Discrimination from Isomers and Endogenous Compounds
A significant analytical challenge in forensic and biomedical research is the unambiguous differentiation of BMPEA from its structural isomers, most notably amphetamine, as well as from naturally occurring (endogenous) compounds in biological samples. nih.gov Insufficient chromatographic separation can lead to misidentification, which has significant implications, particularly in forensic and anti-doping analyses where BMPEA and amphetamine may be regulated differently. nih.govnih.gov Various sophisticated analytical methods have been developed to address this, with this compound serving as an ideal internal standard to ensure accurate identification and retention time locking.
Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS or UPLC/MS/MS) is the predominant technique for this purpose. nih.govnih.gov Researchers have developed methods that achieve baseline chromatographic separation of BMPEA and amphetamine. For instance, an isocratic UPLC/MS/MS method utilizing an HSS T3 column has been successfully validated for their discrimination in urine samples. nih.gov This method was proven to be selective through the analysis of numerous blank urine samples, which showed no interfering peaks at the retention times of the target analytes. nih.gov The fragmentation patterns of the isomers in collision-induced dissociation spectra can be very similar, making robust chromatographic separation essential. nih.govnih.gov
Another technique employed for isomer discrimination is gas chromatography-mass spectrometry (GC/MS). While less common for initial screening, it can be used for confirmation. Additionally, negative-ion chemical ionization mass spectrometry using CO2 as a reagent gas has been shown to produce characteristic and reproducible differences in the mass spectra of amphetamine isomers, offering another avenue for their differentiation. researchgate.net
In all these methodologies, the co-injection of this compound with the sample allows it to co-elute with the non-deuterated BMPEA. This helps to correct for any matrix-dependent shifts in retention time, ensuring that the analyte is correctly identified even when matrix effects are significant. nih.gov
| Methodology | Key Parameters/Features | Application | Reference |
|---|---|---|---|
| UPLC/MS/MS | Isocratic conditions; HSS T3 column (100 mm × 2.1 mm, 1.7 µm); Mobile phase: 0.1% formic acid in water/methanol (B129727). | Discrimination of BMPEA and amphetamine in urine for anti-doping analysis. | nih.gov |
| LC/MS | Analysis of diluted methanolic extracts; accurate mass, retention time, and mass spectra matching against a reference standard. | Identification of BMPEA in dietary supplements. | truthinadvertising.org |
| Negative-Ion Chemical Ionization MS | Uses CO2 as reagent gas to produce distinct mass spectra for isomers. | Differentiation of amphetamine structural isomers. | researchgate.net |
| UPLC-qTOF-MS | Pseudo-isocratic method validated according to SWGTOX standards. | Identification of isomeric amphetamine-related drugs in blood. | researchgate.net |
Quantification in Biological Specimens for Research and Assay Development
In research and the development of clinical or forensic assays, accurate quantification of analytes in biological specimens like blood and urine is paramount. This compound is indispensable as an internal standard for the quantification of BMPEA. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it most accurately mimics the behavior of the analyte during extraction, chromatography, and ionization, thus correcting for signal variations and matrix effects. nih.gov
Validated methods using UPLC-MS/MS or UPLC-qTOF-MS have been established for the quantification of BMPEA in both urine and whole blood. nih.govresearchgate.net In these assays, a known concentration of this compound is added ("spiked") into every sample, calibrator, and quality control specimen at the beginning of the sample preparation process. nih.gov The ratio of the peak area of the target analyte (BMPEA) to the peak area of the internal standard (this compound) is then used to construct a calibration curve and determine the concentration of BMPEA in the unknown samples. truthinadvertising.org
This approach has been successfully applied in studies determining BMPEA concentrations in rat whole blood, where a UPLC-qTOF-MS method was validated with a working range of 20-1,000 ng/mL. researchgate.net Similarly, for anti-doping purposes, UPLC/MS/MS methods have been validated for urine with limits of detection (LOD) established as low as 10 ng/mL. nih.gov The development of such robust and sensitive assays is critical for understanding the pharmacokinetics of BMPEA and for regulatory enforcement in forensic toxicology and sports anti-doping. nih.govresearchgate.net
| Biological Matrix | Analytical Method | Validated Range / Limit | Key Finding | Reference |
|---|---|---|---|---|
| Urine | UPLC/MS/MS | LOD: 10 ng/mL | Method validated for anti-doping screening; demonstrated satisfactory discrimination from amphetamine up to 1,250 ng/mL. | nih.gov |
| Rat Whole Blood | UPLC-qTOF-MS | LOQ & LOD: 20 ng/mL; Working Range: 20-1,000 ng/mL | Determined concentrations ranged from 22 ng/mL to 899 ng/mL; demonstrated a short half-life of BMPEA in rat blood. | researchgate.net |
| Dietary Supplements | LC-QTOF-MS | LOQ: 50 ng/mL | Quantified BMPEA in 11 of 21 tested supplements, with maximum daily servings yielding up to 93.7 mg. | truthinadvertising.org |
Future Research Directions and Methodological Innovations for Deuterated β Methylphenethylamine
Development of Novel Synthetic Routes for Diverse Deuteration Patterns
The ability to introduce deuterium (B1214612) at specific positions within the β-Methylphenethylamine molecule is crucial for detailed mechanistic and metabolic studies. Future research will likely focus on developing more versatile and efficient synthetic strategies to achieve diverse deuteration patterns.
Current methods for synthesizing deuterated amines often involve the use of deuterated reducing agents or H/D exchange reactions. nih.govnih.gov For instance, a general and metal-free synthesis of amines selectively deuterated at their α and/or β positions has been reported, utilizing a domino keteniminium/iminium activation sequence. nih.govrsc.org This approach allows for the precise incorporation of deuterium at the α and/or β positions of phenethylamine (B48288), demonstrating high levels of deuterium incorporation. rsc.orgrsc.org Another strategy involves the organophotocatalytic α-deuteration of unprotected primary amines using D₂O as the deuterium source under mild conditions. nih.gov
Future innovations may include the development of novel catalysts and reagents that allow for even greater control over the position and number of deuterium atoms incorporated. For example, advancements in transition-metal-catalyzed C-H activation could enable direct and selective deuteration of the aromatic ring or the methyl group of β-Methylphenethylamine. The development of enzymatic or chemoenzymatic methods could also offer highly specific deuteration patterns that are challenging to achieve through traditional organic synthesis.
Table 1: Comparison of Synthetic Methods for Deuterated Amines
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Domino Keteniminium/Iminium Activation nih.govrsc.org | Metal-free, uses triflic acid and triethylsilane (deuterated or not) | High levels of deuterium incorporation, versatile for α and/or β positions | May require specific starting materials (ynamides) |
| Organophotocatalytic H/D Exchange nih.gov | Uses D₂O as deuterium source, mild reaction conditions | Cost-effective, minimal byproducts, high chemo- and site-selectivity | May have limitations in substrate scope |
| Reduction with Deuterated Reagents google.com | Utilizes reagents like LiAlD₄ or NaBD₄ | Commercially available reagents, straightforward procedures | Can be expensive, may require protection of other functional groups |
Integration of Multi-Omics Data with Deuterated Tracer Studies for Systems Biology Approaches
The use of deuterated tracers like β-Methylphenethylamine-d4 in metabolic studies generates vast amounts of data. Integrating this data with other "omics" datasets (e.g., proteomics, transcriptomics) within a systems biology framework can provide a more holistic understanding of the compound's effects.
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses stable isotope tracers to track the flow of atoms through metabolic networks. nih.gov By combining SIRM with high-resolution mass spectrometry, it is possible to identify and quantify the incorporation of deuterium from this compound into various downstream metabolites. nih.gov This provides a dynamic view of the metabolic pathways affected by the compound.
Future research will focus on developing computational tools and bioinformatics pipelines to effectively integrate these multi-omics datasets. By correlating changes in the metabolome with alterations in protein expression (proteomics) and gene transcription (transcriptomics), researchers can identify key enzymes, transporters, and signaling pathways that are modulated by this compound. This integrated approach will be instrumental in building comprehensive models of the compound's mechanism of action and its impact on cellular and organismal physiology. springernature.com The concept of "Deuteromics," which involves the simultaneous exploration of multiple metabolic pathways using deuterium labeling, further highlights the potential of this approach. metsol.commetsol.com
Advancements in In Situ Analytical Techniques for Real-Time Metabolic Monitoring in Preclinical Models
The ability to monitor the metabolic fate of this compound in real-time within a living organism is a significant goal for preclinical research. Advancements in in situ analytical techniques are making this a reality.
Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance-based method that allows for the three-dimensional mapping of the metabolism of deuterated substrates in vivo. mpg.de This technique can be used to track the distribution and conversion of this compound in different organs and tissues over time. nih.govnih.gov Nanoscale secondary ion mass spectrometry (NanoSIMS) is another powerful technique that can be used to image the distribution of deuterated tracers in biological tissues at the subcellular level. nih.gov
Future developments in these and other in situ techniques will likely focus on improving sensitivity, spatial resolution, and temporal resolution. For example, the development of novel contrast agents and imaging probes could enhance the signal from deuterated compounds in DMI. Advances in mass spectrometry imaging, such as combining it with microscopy, will provide even more detailed spatial information on the metabolic fate of this compound. nih.gov These advancements will enable researchers to "watch" metabolism in real-time, providing unprecedented insights into the pharmacokinetics and pharmacodynamics of deuterated compounds in preclinical models. acs.orgnih.gov
Exploration of Deuterated Analogs in Fundamental Mechanistic Enzymology and Structural Biology
Deuterated analogs of β-Methylphenethylamine are invaluable tools for elucidating the mechanisms of enzymes involved in its metabolism and for studying the structural biology of its protein targets. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org
Measuring the KIE for enzymatic reactions involving this compound can provide information about the rate-determining step of the reaction and the nature of the transition state. nih.govresearchgate.net For example, a significant KIE upon deuteration at a specific position would suggest that the cleavage of the C-D bond at that position is involved in the rate-limiting step of the enzymatic reaction. ansto.gov.auacs.org This information is crucial for understanding how enzymes recognize and process their substrates. longdom.org
In structural biology, deuterium labeling can be used to simplify NMR spectra of proteins and protein-ligand complexes, aiding in structure determination. quora.com Deuteration can also influence the stability and dynamics of proteins. scholaris.ca While the equilibrium structure of a protein is not significantly affected by isotopic labeling, deuteration of side-chain protons can decrease protein stability. quora.comnih.gov Conversely, deuterated proteins in D₂O are generally more stable. scholaris.ca Studying the effects of this compound on the structure and dynamics of its target proteins can provide insights into the molecular basis of its biological activity. nih.govacs.org
Computational Chemistry and Artificial Intelligence in Predicting Deuterium Effects on Molecular Interactions
Computational chemistry and artificial intelligence (AI) are becoming increasingly powerful tools for predicting the effects of deuteration on molecular properties and interactions. These in silico approaches can guide the design of deuterated compounds and help interpret experimental results.
Quantum mechanical calculations can be used to predict the magnitude of the kinetic isotope effect for a given reaction. nih.govrutgers.edu These calculations can help researchers understand the underlying factors that contribute to the observed KIE and can be used to test different mechanistic hypotheses. acs.orgosti.gov Computational models can also predict how deuteration will affect the binding affinity of β-Methylphenethylamine for its target proteins by altering non-covalent interactions such as hydrogen bonds.
The application of machine learning and AI is a rapidly growing area in this field. rdworldonline.com AI models can be trained on large datasets of experimental data to predict various molecular properties, including the metabolic stability of deuterated compounds and their potential for drug-drug interactions. researchgate.netkaist.ac.krnih.gov By identifying patterns in molecular behavior, these models can accelerate the drug discovery process by prioritizing the synthesis of deuterated analogs with the most promising pharmacokinetic and pharmacodynamic profiles. bath.ac.uk
Q & A
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled temperature, humidity, and light exposure are critical. Use degradation kinetics models (e.g., Arrhenius equation) to predict shelf life. Analytical comparability assessments (e.g., HPLC purity profiles pre- and post-storage) must account for potential deuterium loss or isotopic scrambling .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Cross-species discrepancies often arise from metabolic enzyme variability. Employ in vitro hepatic microsomal assays to identify species-specific cytochrome P450 isoforms responsible for deuteration-dependent metabolic shifts. Pair these with in vivo studies using radiolabeled analogs to track metabolite distribution, ensuring statistical power accounts for interspecies variability .
Q. How can isotopic effects of deuterium in this compound influence its binding affinity in receptor studies?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may alter hydrogen-bonding dynamics. Use isothermal titration calorimetry (ITC) and X-ray crystallography to compare binding thermodynamics and structural interactions between deuterated and non-deuterated forms. Computational modeling (e.g., molecular dynamics simulations) can further predict deuteration impacts on binding kinetics .
Q. What methodologies address challenges in synthesizing enantiomerically pure this compound for neuropharmacological studies?
- Methodological Answer : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiopurity. Validate chiral integrity using polarimetry and chiral HPLC. Researchers must document enantiomeric excess (EE) and correlate it with pharmacological activity in in vitro assays (e.g., receptor binding or functional cAMP assays) .
Data Analysis and Reporting
Q. How should researchers handle conflicting isotopic distribution data in this compound across analytical platforms?
- Methodological Answer : Discrepancies may stem from instrument sensitivity or sample preparation. Standardize protocols using certified reference materials (CRMs) and cross-validate results via interlaboratory comparisons. Statistical tools like Bland-Altman plots can quantify measurement agreement, while error budgets should detail contributions from instrumentation, operator bias, and sample heterogeneity .
Q. What frameworks support robust meta-analysis of this compound’s metabolic pathways in published literature?
- Methodological Answer : Systematic reviews should follow PRISMA guidelines, with inclusion criteria focusing on isotopic tracing methodologies and assay conditions. Use cheminformatics tools (e.g., MetaDrug) to map metabolic networks and highlight deuteration-dependent pathway variations. Contradictory findings should be analyzed for methodological flaws (e.g., inadequate negative controls or isotopic purity validation) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies given deuterium’s labile nature?
- Methodological Answer : Pre-register experimental protocols (e.g., on Open Science Framework) with explicit details on deuteration methods, storage conditions, and analytical validation steps. Share raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo. Replicate key findings using independent synthetic batches and orthogonal analytical methods .
Q. What ethical guidelines apply to studies using this compound in animal or human models?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for human studies and ARRIVE guidelines for animal research. Isotope toxicity assessments (e.g., deuterium accumulation in tissues) must precede in vivo applications. Transparently report adverse events and deuterium-related pharmacokinetic anomalies in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
